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molecular formula C13H16N2O4 B8542074 (2-Methoxy-4-nitro-phenyl)-piperidin-1-yl-methanone

(2-Methoxy-4-nitro-phenyl)-piperidin-1-yl-methanone

Cat. No. B8542074
M. Wt: 264.28 g/mol
InChI Key: NIVHZCBDRCMYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652022B2

Procedure details

To an ice-cooled suspension of 2-methoxy-4-nitro-benzoic acid (5.915 g, 30 mmol) in acetonitrile (50 ml) and CH2Cl2 (40 ml) under N2-atmosphere, TPTU (8.912 g, 30 mmol) and NEt3 (8.36 ml, 60 mmol) is added. After stirring for 40 min, piperidine (3.26 ml, 33 mmol) is added and the reaction mixture is slowly warmed up to rt. After 16 h, AcOEt (0.5 L), water (0.4 L) and saturated NaHCO3 solution (0.2 L) is added, the aqueous phase separated off and extracted 3× with AcOEt. The organic layers are washed with 10% citric acid solution, water and brine, dried (Na2SO4) and concentrated. Crystallization from AcOEt/hexane yields the title compound: m.p.: 104° C.; 1H-NMR (DMSO-d6): 7.88 (dd, 1H), 7.84 (d, 1H), 7.47 (d, 1H), 3.93 (s, H3C), 3.7-3.5 (m, 2H), 3.07 (m, 2H), 1.64-1.5 (m, 4H), 1.42 (m, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 L
Type
reactant
Reaction Step Two
Name
Quantity
0.4 L
Type
solvent
Reaction Step Two
Name
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
5.915 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
8.912 g
Type
reactant
Reaction Step Four
Name
Quantity
8.36 mL
Type
reactant
Reaction Step Four
Quantity
3.26 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=O.[B-](F)(F)(F)F.CN(C(O[N:28]1[C:33](=O)[CH:32]=[CH:31][CH:30]=[CH:29]1)=[N+](C)C)C.CCN(CC)CC.N1CCCCC1.C([O-])(O)=O.[Na+]>C(#N)C.C(Cl)Cl.O.CCOC(C)=O>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:4]=1[C:5]([N:28]1[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1)=[O:7] |f:1.2,5.6|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.2 L
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0.4 L
Type
solvent
Smiles
O
Name
Quantity
0.5 L
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
5.915 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
8.912 g
Type
reactant
Smiles
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C=CC=CC1=O
Name
Quantity
8.36 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
3.26 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase separated off
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with AcOEt
WASH
Type
WASH
Details
The organic layers are washed with 10% citric acid solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization from AcOEt/hexane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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